1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a phenylsulfonyl group attached to a pyrrole ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride can be synthesized through several methodsThe reaction typically requires the use of a strong base such as n-butyllithium in an inert solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation reactions followed by chlorination. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids can be used to oxidize the sulfonyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, esters, and thioesters.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.
Coupling Products: Cross-coupling reactions produce biaryl compounds or other complex structures.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenylsulfonyl group can participate in redox reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Lacks the carbonyl chloride group but shares similar reactivity in sulfonylation reactions.
1-(Phenylsulfonyl)-1H-indole: Contains an indole ring instead of a pyrrole ring, offering different electronic properties and reactivity.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution and coupling reactions.
Uniqueness
1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride is unique due to the combination of the phenylsulfonyl and carbonyl chloride groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQISGECDDWFBNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235043 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-94-0 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86688-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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